2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic indole derivative featuring a methanesulfonyl group attached to a 4-methylphenyl ring at the indole’s 3-position. The acetamide moiety is linked to a 4-isopropylphenyl group, a structural motif observed in bioactive molecules targeting diverse receptors (e.g., vasopressin antagonists, calcium channel stabilizers) . The sulfonyl group enhances electrophilicity and may influence binding interactions, while the isopropylphenyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-19(2)22-12-14-23(15-13-22)28-27(30)17-29-16-26(24-6-4-5-7-25(24)29)33(31,32)18-21-10-8-20(3)9-11-21/h4-16,19H,17-18H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICKCVZUIZVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with an acetamide derivative, such as N-[4-(propan-2-yl)phenyl]acetamide, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Chemical Behavior and Reaction Mechanisms
The compound exhibits characteristic reactivity due to its sulfonamide, indole, and acetamide moieties:
Hydrolysis of the Sulfonamide Group
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Under basic conditions (e.g., aqueous NaOH), the sulfonamide linkage may undergo hydrolysis to form a sulfonic acid:
This reaction is critical for understanding metabolic stability or potential degradation pathways .
Indole Ring Reactivity
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The indole core is susceptible to electrophilic substitution (e.g., nitration, halogenation) at the C-3 position due to the directing effects of the sulfonamide substituent.
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Alkylation or acylation at the indole nitrogen may occur under acidic conditions, though steric hindrance from the methanesulfonyl group could limit reactivity .
Acetamide Functionalization
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The acetamide group can undergo hydrolysis to form a carboxylic acid or reduction to produce an amine:
These transformations are common in medicinal chemistry for optimizing pharmacokinetics .
Stability and Solubility Considerations
Physical Properties (inferred from analogous compounds):
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Solubility : Soluble in organic solvents like ethanol and DMSO.
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Thermal Stability : Likely stable under standard storage conditions due to the robust sulfonamide and acetamide linkages.
Reaction Conditions (from synthesis data ):
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Alkylation : Requires polar aprotic solvents (e.g., acetone) and catalytic potassium iodide.
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Purification : HPLC chromatography ensures removal of impurities.
Structural Comparisons with Analogous Compounds
Scientific Research Applications
Overview
The compound 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with notable pharmacological potential. Its structure features an indole ring, a sulfonamide group, and an acetamide moiety, which contribute to its diverse biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential and interactions with biological targets.
Medicinal Chemistry Applications
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Anticancer Activity :
- Compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation. The indole structure is linked to various anticancer properties due to its interaction with multiple cellular pathways.
- Preliminary studies suggest that the unique combination of functional groups may enhance cytotoxicity against specific cancer cell lines.
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Antimicrobial Properties :
- The sulfonamide component is known for its antimicrobial effects, particularly against bacterial infections. Research indicates that derivatives of sulfonamides exhibit significant activity against a range of pathogens.
- Further empirical testing is needed to confirm the specific antimicrobial efficacy of this compound.
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Neuropharmacology :
- The indole ring is also implicated in modulating neurotransmitter systems, making this compound a candidate for exploring neuropharmacological applications such as treating anxiety or depression .
- Studies on related compounds have shown potential in influencing serotonin and norepinephrine pathways, which are critical in mood regulation.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for optimizing its therapeutic profile. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the biochemical pathways affected by the compound.
These studies are essential for determining the compound's efficacy and safety profile in clinical settings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, biological activity, and synthesis routes:
Key Observations
Substituent Impact on Activity :
- The methanesulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, GPCRs) compared to acetyl or benzoyl substituents in analogs .
- The 4-isopropylphenyl group is a recurring pharmacophore in vasopressin antagonists (brezivaptan) and calcium channel modulators, suggesting its role in hydrophobic pocket interactions .
Synthesis Strategies :
- The target compound’s synthesis likely parallels methods for indole sulfonylation (e.g., TFAA-mediated sulfonylation in acetonitrile, as in ) .
- Gold-catalyzed coupling (as in ) or fragment-based assembly () could optimize yield and purity .
Therapeutic Potential: Analogs with indole-sulfonamide motifs show antiparasitic (pLDH assay, ) and anticancer activity (quinoxaline derivatives, ) . The absence of electron-withdrawing groups (e.g., trifluoroacetyl in ) may reduce metabolic instability in the target compound .
Biological Activity
The compound 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. Characterized by an indole core, a methanesulfonamide group, and an acetamide moiety, this compound falls within the category of sulfonamide derivatives, which are recognized for their diverse pharmacological properties and applications in medicinal chemistry.
Structural Features
The molecular formula of the compound is with a molecular weight of 460.59 g/mol. The structure includes:
- Indole ring : Known for its role in various biological activities.
- Methanesulfonamide group : Implicated in enzyme modulation and receptor interactions.
- Acetamide moiety : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole structure can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various diseases. The electrophilic nature of the methanesulfonyl group allows it to form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses.
Biological Activities
Research indicates that compounds similar to 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide exhibit several biological activities including:
- Antimicrobial Activity :
- COX Inhibition :
- The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity, particularly COX-2, which is implicated in inflammatory processes. Some derivatives have demonstrated significant selectivity towards COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies .
Case Studies
Several studies have highlighted the biological potential of related compounds:
Study 1: Antimicrobial Evaluation
A series of indole derivatives were synthesized and tested for antimicrobial properties. One derivative showed potent antibacterial activity against MRSA and other pathogens, indicating the potential of the indole framework in developing new antibiotics .
Study 2: COX Inhibition
In vitro assays revealed that certain derivatives exhibited strong COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, significantly higher than traditional NSAIDs like indomethacin (IC50 = 0.039 µM). This suggests that modifications to the indole structure can enhance selectivity and potency .
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA, E. coli, etc. | |
| COX Inhibition | IC50 values for COX-2 inhibition | |
| Anti-inflammatory | High selectivity towards COX-2 |
Table 2: COX Inhibition Assay Results
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Indomethacin | 96% | 0.039 |
| Celecoxib | 95% | 0.100 |
| Compound X | 92% | 0.250 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, sulfonylation of 3-indole derivatives with 4-methylphenylmethanesulfonyl chloride can be performed under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group . Subsequent N-alkylation with bromoacetamide derivatives linked to isopropylphenyl groups is achieved via nucleophilic substitution. Intermediates are characterized using NMR, NMR, and IR spectroscopy to confirm regioselectivity and purity. Yield optimization (93–96%) can be achieved by controlling reaction temperature and stoichiometry .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) are standard for confirming molecular formula and purity . Chromatographic methods (HPLC or TLC) with UV detection at 254 nm are used to assess purity. For crystalline derivatives, X-ray crystallography (as in ) resolves stereochemical ambiguities, while - COSY NMR identifies proton coupling patterns in solution .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Common assays include kinase inhibition profiling (e.g., EGFR, VEGFR) due to the sulfonyl and indole motifs, which are known to interact with ATP-binding domains. Cell viability assays (MTT or resazurin) in cancer cell lines assess cytotoxicity. Solubility in DMSO or PBS (>61.3 µg/mL as per ) must be validated prior to dosing. Positive controls (e.g., staurosporine for kinase inhibition) ensure assay reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Use standardized protocols (e.g., shake-flask method with HPLC quantification) to measure solubility in buffers (pH 4–8). For bioactivity, validate assays using isogenic cell lines or orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference with structurally analogous compounds (e.g., ’s oxadiazole derivatives) to identify substituent effects on solubility/activity .
Q. What strategies are effective for optimizing the reaction yield of the sulfonylation step during synthesis?
- Methodological Answer : Yield improvement (from ~85% to >93%) can be achieved by:
- Using anhydrous conditions and molecular sieves to scavenge water.
- Employing DMAP as a catalyst to enhance sulfonyl chloride reactivity.
- Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to terminate at completion.
highlights yields >93% under reflux in acetonitrile, with purification via recrystallization from ethanol .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methylphenylsulfonyl group?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring or altered sulfonyl linkers). Test these analogs in kinase inhibition assays and correlate results with computational docking (e.g., AutoDock Vina using PDB: 1M17). Compare IC values and binding energies to identify critical interactions. ’s bromophenyl-oxadiazole derivatives provide a template for SAR design .
Q. What advanced analytical techniques are recommended for characterizing degradation products under stressed conditions?
- Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (HO), and photolytic stress. Analyze degradation products using LC-MS/MS with a C18 column (gradient: 0.1% formic acid in HO/acetonitrile). High-resolution tandem mass spectrometry (HRMS/MS) identifies fragment ions, while NMR tracks structural changes. ’s spectral data curation methods ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
